

The Hippurate Hydrolysis Reaction: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sodium hippurate*

Cat. No.: *B1348504*

[Get Quote](#)

Introduction

The hippurate hydrolysis test is a cornerstone in the differential identification of several clinically significant bacteria. This biochemical assay assesses the ability of a microorganism to produce the enzyme hippuricase (also known as hippurate hydrolase), which catalyzes the hydrolysis of **sodium hippurate** into its constituent molecules: benzoic acid and glycine. The detection of one of these end products forms the basis of the test, providing a critical diagnostic marker for species such as *Streptococcus agalactiae* (Group B *Streptococcus*), *Campylobacter jejuni*, *Listeria monocytogenes*, and *Gardnerella vaginalis*. This guide provides an in-depth exploration of the discovery, history, biochemical underpinnings, and practical application of the hippurate hydrolysis reaction, tailored for researchers, scientists, and professionals in drug development.

A Historical Trajectory: From Equine Urine to the Diagnostic Bench

The story of the hippurate hydrolysis reaction begins not in the microbiology laboratory, but in the realm of 19th-century organic chemistry.

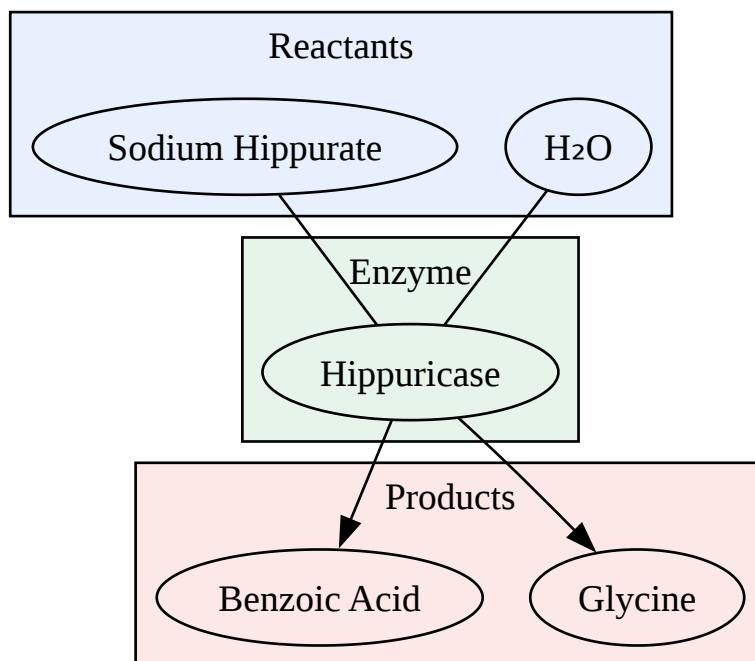
The Discovery and Synthesis of Hippuric Acid

In 1829, the renowned German chemist Justus von Liebig first isolated a substance from horse urine which he named "hippuric acid," derived from the Greek words *hippos* (horse) and *ouron* (urine)[\[1\]](#)[\[2\]](#). Liebig demonstrated that this compound was distinct from benzoic acid[\[3\]](#)[\[4\]](#). A few years later, in 1853, French chemist Victor Dessaaignes achieved the first chemical synthesis of hippuric acid by reacting benzoyl chloride with the zinc salt of glycine[\[5\]](#). It was also established that hippuric acid could be readily hydrolyzed by hot caustic alkalis, yielding benzoic acid and glycine[\[4\]](#)[\[6\]](#). This fundamental chemical knowledge laid the groundwork for its later biological and diagnostic significance.

The Dawn of a Microbiological Diagnostic

The transition of hippurate hydrolysis from a chemical curiosity to a microbiological tool occurred in the early 20th century. In a landmark 1922 paper, S. H. Ayers and Philip Rupp at the United States Department of Agriculture demonstrated that the ability to hydrolyze **sodium hippurate** could be used to differentiate between hemolytic streptococci of human and bovine origin[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#). This represented the first application of the hippurate hydrolysis test in bacteriology, a principle that continues to be fundamental in clinical microbiology. The enzyme responsible for this reaction, hippuricase, was later identified by Leuthardt in 1951[\[10\]](#).

The Advent of Rapid Testing


For decades, the standard method for detecting hippurate hydrolysis was a lengthy process, often requiring 48 hours of incubation, and relied on the detection of benzoic acid using a ferric chloride reagent[\[6\]](#)[\[11\]](#). A significant advancement came in 1975 when Mei-Na Hwang and Grace Mary Ederer developed a rapid method that could be completed in just two hours[\[7\]](#)[\[12\]](#)[\[13\]](#). Their innovative approach shifted the focus from detecting benzoic acid to detecting the other hydrolysis product, glycine, using ninhydrin as an indicator[\[6\]](#)[\[11\]](#). This rapid test dramatically improved the efficiency of microbial identification and remains the most common method used today.

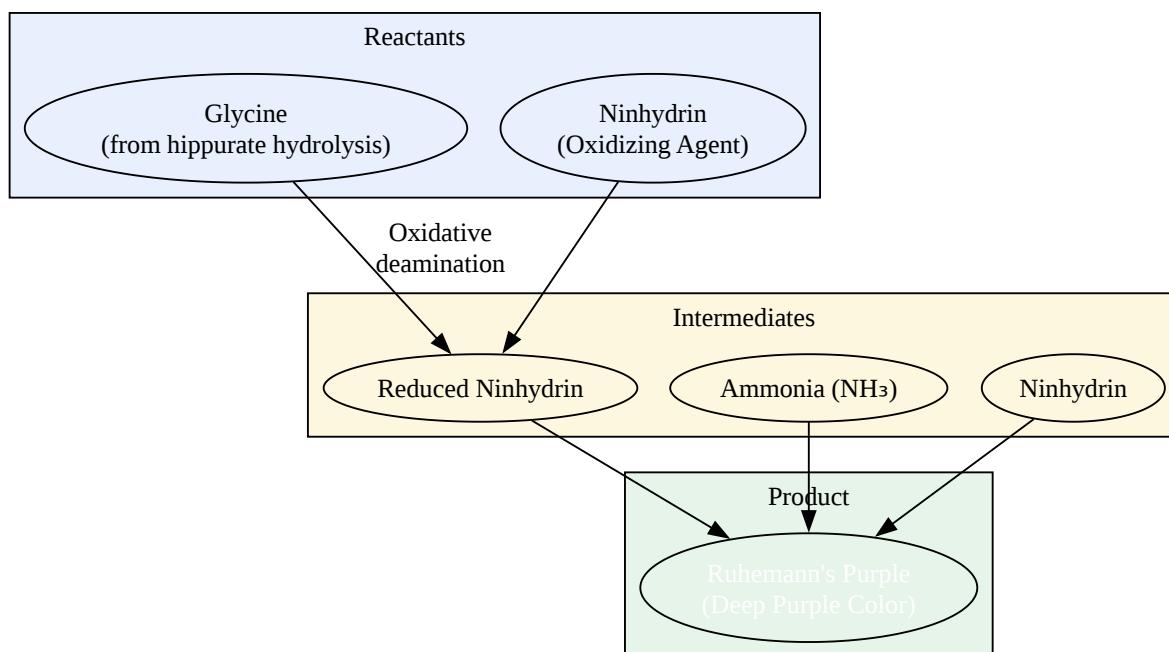
The Biochemical Core: Mechanism of Hippurate Hydrolysis

The hippurate hydrolysis test is a direct measure of the catalytic activity of the enzyme hippuricase (EC 3.5.1.32), systematically named N-benzoyl-amino-acid amidohydrolase[\[5\]](#)[\[14\]](#).

This enzyme belongs to the hydrolase family, specifically those that act on carbon-nitrogen bonds other than peptide bonds in linear amides[5][14].

The overall reaction is as follows:

[Click to download full resolution via product page](#)


The Hippuricase Enzyme

While the crystal structure of hippuricase from key pathogens like *Streptococcus agalactiae* is not readily available, studies on the recombinant hippurate hydrolase from *Campylobacter jejuni* have provided valuable insights into its structure and function. This enzyme is a homotetramer with associated zinc ions, classifying it as a metallocarboxypeptidase[15][16]. Site-directed mutagenesis studies have identified several amino acid residues, including Asp(76), Aps(104), Glu(134), Glu(135), His(161), and His(356), as being crucial for its catalytic activity[15][16]. The active site of the enzyme likely binds the hippurate molecule, and through a series of catalytic steps involving these key residues and a water molecule, the amide bond is cleaved.

Detection of Hydrolysis Products

Two primary methods are employed to detect the products of hippurate hydrolysis:

- Ferric Chloride Method (Classical): This method detects the presence of benzoic acid. Ferric chloride is added to the supernatant of the bacterial culture grown in a hippurate-containing medium. If benzoic acid is present, a persistent brown, flocculant precipitate of ferric benzoate is formed[12].
- Ninhydrin Method (Rapid): This more common method detects the presence of glycine[6][11]. Ninhydrin is a strong oxidizing agent that reacts with the alpha-amino group of glycine. This reaction results in the oxidative deamination of glycine, producing a reduced form of ninhydrin, ammonia, carbon dioxide, and an aldehyde[17]. The released ammonia then reacts with another molecule of ninhydrin and the reduced ninhydrin to form a deep purple-colored complex known as Ruhemann's purple[17][18].

[Click to download full resolution via product page](#)

Experimental Protocols

Adherence to standardized protocols is paramount for obtaining reliable and reproducible results. Below are the detailed methodologies for both the classical and rapid hippurate hydrolysis tests.

Classical Ferric Chloride Method

This method is now less commonly used due to its longer incubation time.

Materials:

- Hippurate broth (containing 1% **sodium hippurate**)
- 18-24 hour pure culture of the test organism
- Centrifuge
- Sterile test tubes
- Ferric chloride reagent (12% FeCl_3 in 2% aqueous HCl)
- Positive control: *Streptococcus agalactiae*
- Negative control: *Streptococcus pyogenes*

Procedure:

- Inoculate a tube of hippurate broth with the test organism.
- Incubate at 35-37°C for 24-48 hours.
- Centrifuge the broth culture to sediment the bacterial cells.
- Carefully transfer 0.8 mL of the clear supernatant to a clean test tube.
- Add 0.2 mL of the ferric chloride reagent to the supernatant.

- Mix gently and observe for the formation of a precipitate.
- Let the tube stand for 10-15 minutes.

Interpretation:

- Positive: A persistent, heavy, brown, flocculant precipitate indicates the presence of benzoic acid and, therefore, hippurate hydrolysis.
- Negative: No precipitate or a slight clearing of an initial precipitate indicates the absence of benzoic acid.

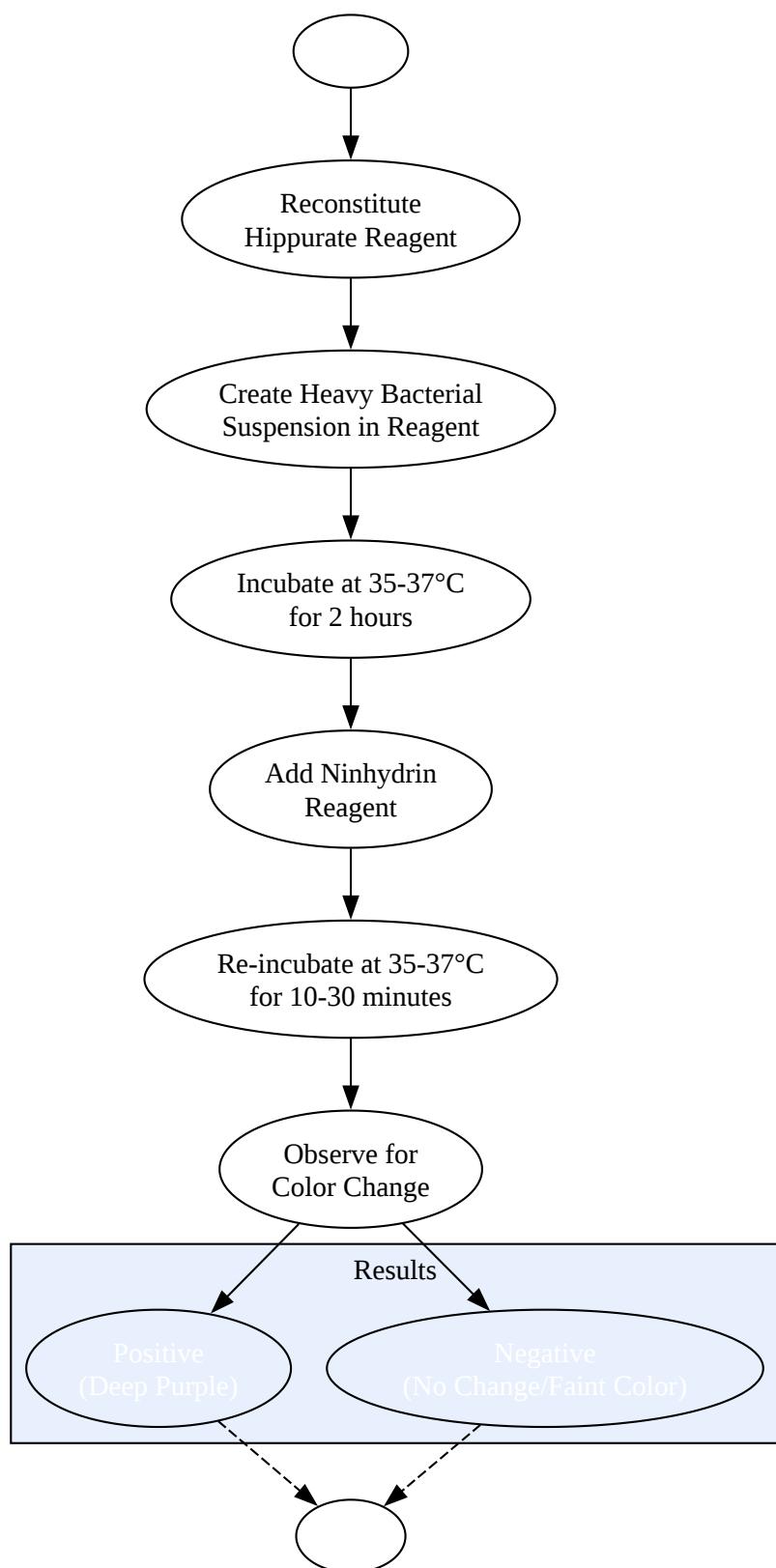
Rapid Ninhydrin Method

This is the most widely used method due to its speed and sensitivity.

Materials:

- Rapid hippurate hydrolysis reagent (commercially available as disks, tablets, or lyophilized powder)
- Sterile distilled water or deionized water
- 18-24 hour pure culture of the test organism (from a non-protein-containing agar medium)
- Sterile test tubes (12 x 75 mm)
- Ninhydrin reagent (typically 3.5% ninhydrin in a mixture of acetone and butanol)
- Incubator or water bath at 35-37°C
- Positive control: *Streptococcus agalactiae*
- Negative control: *Streptococcus pyogenes*

Procedure:


- Reconstitute the hippurate reagent according to the manufacturer's instructions. Typically, this involves adding a small volume (e.g., 0.2-0.4 mL) of sterile distilled water to a tube

containing the lyophilized substrate.

- Create a heavy suspension of the test organism in the reconstituted hippurate solution. The suspension should be visibly turbid.
- Incubate the tube at 35-37°C for 2 hours.
- After incubation, carefully add 2-3 drops of the ninhydrin reagent to the suspension.
- Re-incubate at 35-37°C for 10-30 minutes.
- Observe for a color change.

Interpretation:

- Positive: The development of a deep purple or violet color indicates the presence of glycine and a positive test for hippurate hydrolysis.[\[17\]](#)
- Negative: No color change or a faint yellow or pink color indicates a negative result.[\[17\]](#)

[Click to download full resolution via product page](#)

Clinical Significance and Applications

The hippurate hydrolysis test is a valuable tool for the presumptive identification of several medically important bacteria.

Organism	Typical Hippurate Reaction	Clinical Relevance	Sensitivity (%)	Specificity (%)
Streptococcus agalactiae	Positive	Leading cause of neonatal meningitis and sepsis.	77.78[2]	50[2]
Campylobacter jejuni	Positive	A common cause of bacterial gastroenteritis.	>90 (variable)	High (distinguishes from <i>C. coli</i>)
Gardnerella vaginalis	Positive	Associated with bacterial vaginosis.	~91.4 (variable)	High
Listeria monocytogenes	Positive	Causes listeriosis, a serious foodborne illness.	High	High
Streptococcus pyogenes	Negative	Causes streptococcal pharyngitis, scarlet fever, and other infections.	N/A	N/A
Campylobacter coli	Negative	A less common cause of gastroenteritis compared to <i>C. jejuni</i> .	N/A	N/A

Note: Sensitivity and specificity can vary depending on the study population, methodology, and the prevalence of the organism.

The test is particularly crucial for:

- Differentiating *Streptococcus agalactiae* (Group B *Streptococcus*) from other beta-hemolytic streptococci, such as *Streptococcus pyogenes* (Group A *Streptococcus*), which are hippurate-negative[\[11\]](#).
- Distinguishing *Campylobacter jejuni* from *Campylobacter coli*, as the latter is typically hippurate-negative[\[3\]](#). However, it is important to note that some strains of *C. jejuni* can be hippurate-negative, and molecular methods may be necessary for definitive identification[\[10\]](#) [\[11\]](#).
- The presumptive identification of *Gardnerella vaginalis* and *Listeria monocytogenes* as part of a battery of biochemical tests[\[3\]](#)[\[11\]](#)[\[12\]](#).

Limitations and Considerations

While the hippurate hydrolysis test is a robust and valuable diagnostic tool, it is essential to be aware of its limitations:

- A small percentage of *C. jejuni* strains are hippurate-negative[\[11\]](#).
- Some biotypes of *G. vaginalis* that cause bacterial vaginosis may be hippurate-negative[\[11\]](#).
- False-positive results with the ninhydrin method can occur if the incubation time after adding the reagent exceeds 30 minutes[\[11\]](#)[\[17\]](#)[\[19\]](#).
- The test medium must not contain other sources of amino acids, as ninhydrin reacts with any free amino group[\[11\]](#)[\[17\]](#).
- The hippurate hydrolysis test should be considered a presumptive identification method, and definitive identification may require additional biochemical, serological, or molecular testing[\[11\]](#).

Conclusion

The hippurate hydrolysis reaction, from its origins in 19th-century chemistry to its modern application in rapid microbial identification, exemplifies the evolution of scientific principles into indispensable diagnostic tools. A thorough understanding of its history, biochemical mechanism, and procedural nuances is critical for its accurate application in clinical and research settings. For professionals in drug development, this knowledge is foundational for understanding the metabolic capabilities of key pathogens and for the development of novel diagnostic and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Hippurate hydrolysis and Christie, Atkins, Munch-Peterson tests as epidemiological diagnostic tools for *Streptococcus agalactiae* carriage in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hippurate hydrolase - Wikipedia [en.wikipedia.org]
- 6. A Comparison between Hippurate Hydrolysis and Multiplex PCR for Differentiating *Campylobacter coli* and *Campylobacter jejuni* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Specific chromogenic assay for detection of hippuricase-positive bacteria and its validation in raw chicken meat samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Minimal criteria for the identification of *Gardnerella vaginalis* isolated from the vagina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. microbesinfo.com [microbesinfo.com]

- 13. Active site - Wikipedia [en.wikipedia.org]
- 14. Highly Sensitive and Rapid Identification of *Streptococcus agalactiae* Based on Multiple Cross Displacement Amplification Coupled With Lateral Flow Biosensor Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic activity of *Campylobacter jejuni* hippurate hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. feralical.utsa.edu [feralical.utsa.edu]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of four hippurate hydrolysis methods for identification of thermophilic *Campylobacter* spp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biotypes of *Gardnerella vaginalis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Hippurate Hydrolysis Reaction: A Comprehensive Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348504#discovery-and-history-of-the-hippurate-hydrolysis-reaction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com